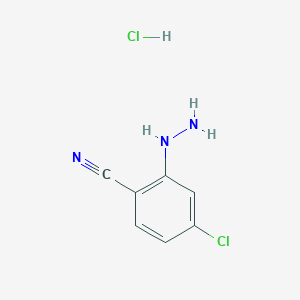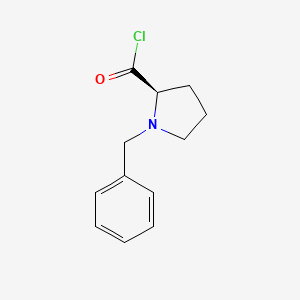
(R)-1-Benzylpyrrolidine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Benzylpyrrolidine-2-carbonyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzylpyrrolidine-2-carbonyl chloride typically involves the reaction of ®-1-Benzylpyrrolidine-2-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(R)−1−Benzylpyrrolidine−2−carboxylicacid+SOCl2→(R)−1−Benzylpyrrolidine−2−carbonylchloride+SO2+HCl
The reaction is usually performed at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of ®-1-Benzylpyrrolidine-2-carbonyl chloride may involve the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-Benzylpyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form ®-1-Benzylpyrrolidine-2-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous medium at room temperature.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
®-1-Benzylpyrrolidine-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-Benzylpyrrolidine-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
(S)-1-Benzylpyrrolidine-2-carbonyl chloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Benzoyl chloride: A simpler acyl chloride with a benzene ring instead of a pyrrolidine ring.
Acetyl chloride: A smaller acyl chloride with a methyl group instead of a benzyl group.
Uniqueness: ®-1-Benzylpyrrolidine-2-carbonyl chloride is unique due to its chiral nature and the presence of both a benzyl group and a pyrrolidine ring. This combination imparts specific reactivity and selectivity, making it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
CAS-Nummer |
1260593-63-2 |
|---|---|
Molekularformel |
C12H14ClNO |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
(2R)-1-benzylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C12H14ClNO/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1 |
InChI-Schlüssel |
ZDTDYTRIYBAWEZ-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)Cl |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


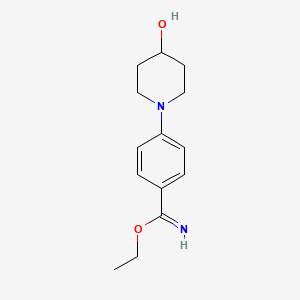
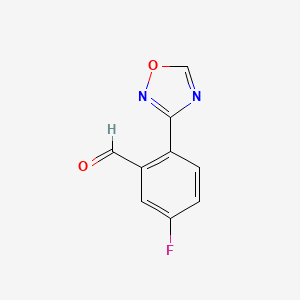
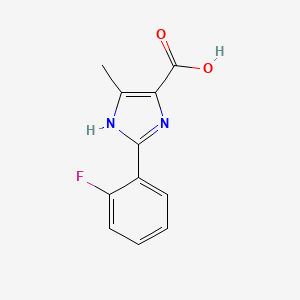
![2-(naphthalen-2-ylamino)-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12446714.png)
![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)

![N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B12446732.png)
![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
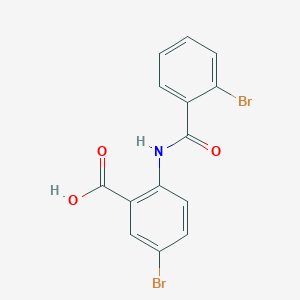
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
![6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)
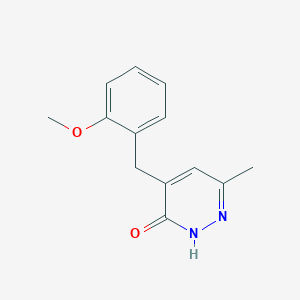
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
